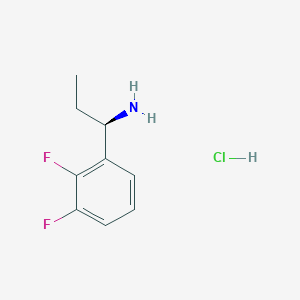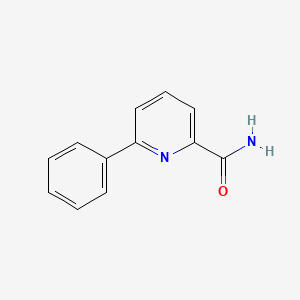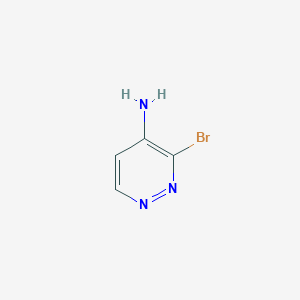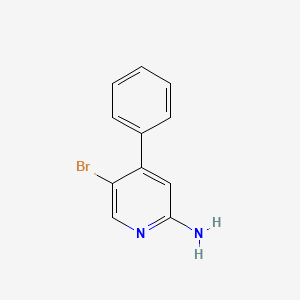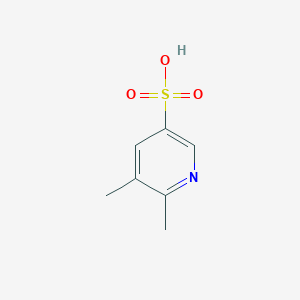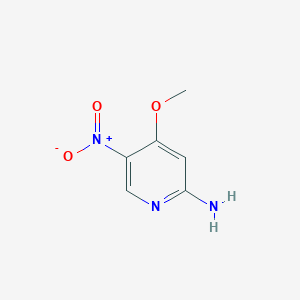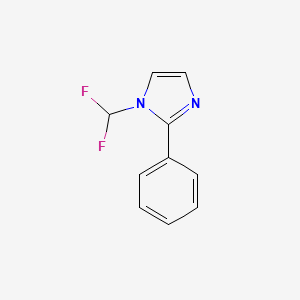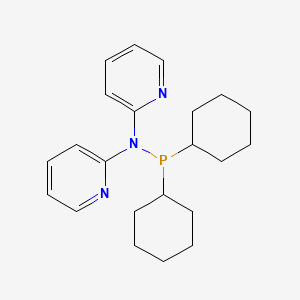![molecular formula C13H15FN2O7 B1505322 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione CAS No. 10212-13-2](/img/no-structure.png)
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15FN2O7 and its molecular weight is 330.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Studies on acyclonucleoside derivatives of 5-fluorouracil reveal their synthesis and evaluation for antitumor activity, highlighting the ongoing search for compounds with improved safety and efficacy against cancer. For example, a compound synthesized showed promising results against L1210 mouse leukemia cells and increased survival in leukemic mice without host toxicity, indicating its potential as an antitumor agent (Rosowsky et al., 1981).
Antibacterial Activity
The synthesis of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione compounds and their inhibitory activity against bacteria such as S. faecium and E. coli suggest the role of such compounds in developing new antibacterial agents. The modification of 5-fluorouracil to enhance biological effectiveness underscores the chemical versatility and applicability of these compounds in addressing bacterial resistance (Bobek et al., 1979).
Herbicidal Activity
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase inhibitors with herbicidal activity. These compounds showed promising herbicidal activities and selective toxicity towards weeds, suggesting their utility in agricultural applications. The design and synthesis of such hybrids aim to create more effective and selective herbicides to improve crop protection strategies (Wang et al., 2017).
Ribonucleotide Reductase Inhibition
Acyclonucleoside hydroxamic acids were explored as inhibitors of ribonucleotide reductase, a target for antitumor agents. These compounds represent a strategy to inhibit cancer cell proliferation by targeting the enzyme critical for DNA synthesis, showcasing the intersection of medicinal chemistry and cancer therapy research (Farr et al., 1989).
DNA Interaction
The electrochemical investigation on the interaction of benzene sulfonyl 5-fluorouracil derivatives with double-stranded and G-quadruplex DNA highlighted the potential of these compounds in influencing DNA structure and function. Understanding these interactions can lead to the development of novel anticancer strategies by targeting DNA or RNA structures critical for cancer cell survival (Hu et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane with pyrimidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane", "pyrimidine-2,4-dione", "catalyst" ], "Reaction": [ "The starting materials are mixed together in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The reaction mixture is then cooled and filtered to remove any impurities.", "The resulting product is purified using column chromatography or recrystallization.", "The final product is obtained as a white solid." ] } | |
CAS番号 |
10212-13-2 |
分子式 |
C13H15FN2O7 |
分子量 |
330.27 g/mol |
IUPAC名 |
1-[4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O7/c1-5(17)8(20)10-13(22,6(2)18)9(14)11(23-10)16-4-3-7(19)15-12(16)21/h3-4,8-11,20,22H,1-2H3,(H,15,19,21) |
InChIキー |
ZCLGRIWTXYMHLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
正規SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




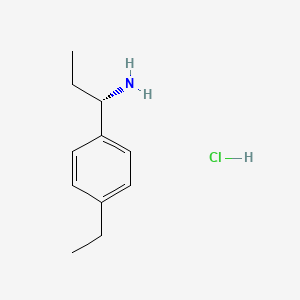
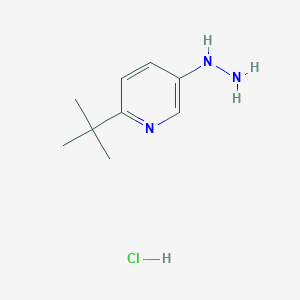

![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)
